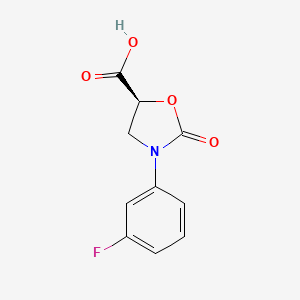

(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Description

Properties

CAS No. |

918543-51-8 |

|---|---|

Molecular Formula |

C10H8FNO4 |

Molecular Weight |

225.17 g/mol |

IUPAC Name |

(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

InChI |

InChI=1S/C10H8FNO4/c11-6-2-1-3-7(4-6)12-5-8(9(13)14)16-10(12)15/h1-4,8H,5H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

KCXSGKFVFCPKPQ-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Preparation of chiral amino alcohol intermediate bearing the 3-fluorophenyl group

- Activation of the carboxylic acid functionality (e.g., as acid chloride or ester)

- Cyclization to form the oxazolidine ring

- Purification and isolation of the (5S)-enantiomer

Specific Preparation Methods

Cyclization via Amino Alcohol and Carbon Dioxide Coupling

One efficient method involves coupling amines with carbon dioxide and halides to form the oxazolidinone ring, preserving chirality. The use of nonmetallic regenerable reagents such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) enhances carbon dioxide capture and facilitates ring closure under mild conditions, minimizing racemization.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino alcohol synthesis | Chiral amine + 3-fluorophenyl halide | Introduces fluorophenyl group |

| Cyclization | CO2, DBU catalyst, mild temperature | Efficient ring closure, stereochemistry preserved |

| Work-up | Acidification, extraction | Isolation of pure (5S) isomer |

Use of Acid Chloride Intermediates

Activation of the carboxylic acid as an acid chloride using thionyl chloride (SOCl2) is a common approach to facilitate cyclization. The acid chloride intermediate reacts with the amino alcohol to form the oxazolidinone ring.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Acid chloride formation | SOCl2, reflux 70-80°C, 1-4 hours | Generates reactive intermediate |

| Cyclization | Amino alcohol, base (e.g., triethylamine), room temp | Mild conditions prevent racemization |

| Purification | Crystallization or chromatography | High purity product |

This method is supported by analogous procedures in oxazolidinone chemistry, where acid chlorides are key intermediates.

Coupling via Carbodiimide-Mediated Amide Bond Formation

Carbodiimide reagents such as HATU or TBTU in the presence of bases like DIPEA (N,N-Diisopropylethylamine) in solvents like DMF can be used to couple the carboxylic acid with the amino alcohol precursor, followed by intramolecular cyclization to form the oxazolidine ring.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | Carboxylic acid + amino alcohol, HATU, DIPEA, DMF, 40°C overnight | High coupling efficiency |

| Cyclization | Intramolecular ring closure during or post-coupling | Maintains stereochemistry |

| Purification | Reverse phase HPLC or crystallization | Ensures enantiomeric purity |

This approach is widely used for complex oxazolidinone derivatives and allows for fine control over reaction conditions.

Reaction Conditions and Optimization

- Temperature: Mild temperatures (room temperature to 40°C) are preferred to avoid racemization.

- Solvents: Polar aprotic solvents such as DMF or ethyl acetate are commonly used.

- Bases: Non-nucleophilic bases like DBU or DIPEA facilitate coupling and cyclization.

- Catalysts: Copper catalysts and cesium carbonate have been reported for related transformations but are less common for this specific compound.

- Purification: Techniques include crystallization, preparative HPLC, and extraction to achieve high purity and enantiomeric excess.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amino alcohol + CO2 coupling with DBU | Amino alcohol, CO2, DBU | Mild temp, nonmetallic catalyst | Preserves chirality, efficient | Requires CO2 handling |

| Acid chloride intermediate | Carboxylic acid, SOCl2, amino alcohol, base | Reflux for acid chloride, RT for cyclization | High reactivity, straightforward | Use of corrosive SOCl2 |

| Carbodiimide-mediated coupling | Carboxylic acid, amino alcohol, HATU, DIPEA, DMF | 40°C, overnight | High coupling efficiency, mild | Expensive reagents |

Research Findings and Notes

- The use of DBU as a regenerable catalyst for CO2 fixation in the synthesis of oxazolidinones is a recent advancement that improves sustainability and efficiency.

- Maintaining the (5S) stereochemistry is critical; thus, reaction conditions are optimized to avoid racemization.

- The fluorophenyl substituent is introduced early in the synthesis to ensure its stability throughout the process.

- Purification methods are crucial to isolate the desired enantiomer with high purity, often requiring chromatographic techniques.

- No direct industrial-scale synthesis details are publicly available, but the described methods are scalable with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, TBAI, and copper catalysts. Reaction conditions often involve mild temperatures and short reaction times to prevent racemization and ensure high selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula for (5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is with a molecular weight of approximately 225.176 g/mol. The presence of the oxazolidine ring, along with the fluorinated phenyl group, contributes to its biological activity and interaction with biological targets.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. The fluorinated phenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes. Studies have shown that compounds with similar structures can inhibit bacterial protein synthesis by targeting the ribosomal machinery, making them potential candidates for antibiotic development .

2. Anticancer Properties:

The compound's structural features suggest potential applications in anticancer therapy. Heterocyclic compounds, particularly those containing oxazolidine moieties, have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies on related compounds indicate that they can affect critical signaling pathways involved in tumor growth .

3. Neuroprotective Effects:

Emerging research highlights the role of oxazolidine derivatives in neuroprotection. Compounds like this compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's .

Biochemical Research Applications

1. Enzyme Inhibitors:

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, oxazolidines have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline in Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine, improving synaptic transmission.

2. Drug Development:

Given its favorable pharmacological properties, this compound serves as a scaffold for designing new therapeutic agents. The ability to modify various functional groups on the oxazolidine core allows for the optimization of pharmacokinetic and pharmacodynamic profiles .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal demonstrated that a series of oxazolidine derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted how modifications to the fluorinated phenyl group affected antibacterial efficacy and suggested further exploration into structure-activity relationships (SAR) for optimizing these compounds .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of neurodegeneration, derivatives of oxazolidines were shown to significantly reduce markers of oxidative stress and inflammation in brain tissues. These findings support the hypothesis that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can form electron donor-acceptor complexes, facilitating various chemical transformations. The oxazolidine ring and carboxylic acid functional group contribute to the compound’s reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Impact of Substituents

Stereochemical Variations

- The (4S,5R)-ethyl variant () highlights the importance of stereochemistry in solubility, as the ethyl group and carboxylic acid positioning influence crystallinity .

Biological Activity

(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorophenyl group, which is significant in enhancing its biological properties.

Research indicates that this compound may act through multiple pathways:

- Inhibition of Nav1.8 Channels : The compound has shown potential as an inhibitor of sodium channels, specifically Nav1.8, which are implicated in pain pathways. This inhibition can lead to analgesic effects in various models of pain .

- Antitumor Activity : Preliminary studies suggest that oxazolidine derivatives exhibit antitumor properties by modulating pathways related to tumor growth and apoptosis. The compound's structural characteristics may enhance its efficacy in targeting cancer cells .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Nav1.8 Inhibition | 0.22 | |

| Antitumor Efficacy | 0.15 | |

| Cell Growth Inhibition | 0.24 |

Study 1: Analgesic Effects

In a study investigating the analgesic properties of this compound, it was administered to murine models with induced pain. Results demonstrated a significant reduction in pain response compared to control groups, indicating its potential utility in pain management therapies .

Study 2: Antitumor Activity

Another study focused on the antitumor effects of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively at low concentrations (IC50 values ranging from 0.15 to 0.24 µM), suggesting a promising avenue for cancer treatment development .

Q & A

Q. What are the common synthetic routes for (5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Introduction of the 3-fluorophenyl group via coupling reactions, such as Suzuki-Miyaura cross-coupling, using a boronic acid derivative and a palladium catalyst .

- Step 2 : Oxazolidinone ring formation through cyclization. This may involve nucleophilic attack of an alcohol or amine on a carbonyl group, facilitated by bases like KCO or DBU.

- Step 3 : Stereochemical control at the 5-position using chiral auxiliaries or asymmetric catalysis. For example, chiral ligands in transition metal-catalyzed reactions can enforce (5S) configuration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. How is the stereochemistry at the 5-position confirmed in this compound?

- Chiral HPLC : Utilized with a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase to resolve enantiomers .

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment. Crystals are grown via slow evaporation in ethanol .

- Optical Rotation : Measured using a polarimeter, with comparisons to literature values for (5S)-configured oxazolidinones .

Q. What spectroscopic methods are employed for structural characterization?

- NMR : H and C NMR confirm the oxazolidinone ring (δ ~165 ppm for carbonyl) and fluorophenyl substituents (δ ~115 ppm for aromatic F coupling) .

- IR Spectroscopy : Peaks at ~1750 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 254.08) .

Advanced Research Questions

Q. What role do transition metal catalysts play in the synthesis of this oxazolidine derivative?

- Palladium Catalysts : Enable cross-coupling for fluorophenyl group introduction (e.g., Suzuki reactions with Pd(PPh)) .

- Silver/Rhodium Catalysts : Facilitate ring-closing via activation of intermediates. For example, silver(I) oxide promotes cyclization by coordinating to carbonyl oxygen .

- Mechanistic Insight : Computational studies (DFT) suggest transition states where metal coordination lowers activation energy for ring formation .

Q. How do steric and electronic effects of the 3-fluorophenyl group influence the compound’s reactivity?

- Steric Effects : The ortho-fluorine substituent increases steric hindrance, slowing nucleophilic attacks on the oxazolidinone ring. This necessitates optimized reaction temperatures (e.g., 60–80°C) .

- Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity of the carbonyl group, accelerating ring-opening reactions with nucleophiles like amines. Hammett studies correlate substituent effects with reaction rates .

Q. What computational methods are used to predict the compound’s biological activity?

- Molecular Docking : AutoDock Vina simulates binding to target enzymes (e.g., bacterial enoyl-ACP reductase), with fluorophenyl interactions mapped to hydrophobic pockets .

- QSAR Models : Regression analyses link structural descriptors (e.g., logP, polar surface area) to antimicrobial activity. Fluorine’s electronegativity is a critical predictor .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories, with RMSD values <2 Å indicating stable binding .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Variable Catalysts : Palladium vs. nickel catalysts in coupling steps may explain yield differences (e.g., Pd yields 70–80% vs. Ni at 50–60%) .

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) vs. ethers (THF) impact cyclization efficiency. DMF may stabilize intermediates but cause side reactions .

- Resolution Strategy : Design of Experiments (DoE) optimizes parameters (temperature, catalyst loading) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.